molecular formula C11H13N3O2 B2461183 methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923689-58-1

methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Cat. No.: B2461183
CAS No.: 923689-58-1
M. Wt: 219.244
InChI Key: NMERIHPCULCYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a benzimidazole derivative featuring a carbamate functional group. The core structure consists of a benzimidazole ring, a bicyclic aromatic system with two nitrogen atoms, substituted at the 2-position with an ethyl group bearing a methyl carbamate moiety. This compound belongs to a class of molecules known for their versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to the benzimidazole scaffold’s ability to mimic purine bases .

Properties

IUPAC Name

methyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(12-11(15)16-2)10-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMERIHPCULCYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Chloroformate Condensation

Methodology :
Reacting (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine with methyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. This one-step protocol leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate.

Typical Procedure :

  • Dissolve (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine (1.0 equiv) in dichloromethane (DCM) at 0–5°C.
  • Add methyl chloroformate (1.2 equiv) dropwise, followed by triethylamine (1.5 equiv).
  • Stir at room temperature for 6–12 hours.
  • Quench with water, extract with DCM, and purify via recrystallization (ethanol/ethyl acetate).

Data :

Parameter Value Source
Yield 70–75%
Purity (HPLC) 92–95%
Solvent System DCM/Water

Advantages :

  • Short reaction time.
  • Commercially available reagents.

Limitations :

  • Sensitivity to moisture.
  • Requires strict temperature control to avoid side reactions.

Carbonyldiimidazole (CDI)-Mediated Activation

Methodology :
Using 1,1'-carbonyldiimidazole (CDI) to activate methanol, forming a reactive imidazolide intermediate that couples with (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine.

Typical Procedure :

  • Mix CDI (1.5 equiv) with methanol in tetrahydrofuran (THF) at 0°C.
  • Add (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine (1.0 equiv) and stir at 25°C for 24 hours.
  • Concentrate under reduced pressure and purify via column chromatography (2–5% methanol in DCM).

Data :

Parameter Value Source
Yield 80–85%
Purity (HPLC) 97–98%
Solvent System THF/DCM

Advantages :

  • Mild conditions suitable for acid-sensitive substrates.
  • High purity without recrystallization.

Limitations :

  • Higher cost of CDI.
  • Extended reaction time.

Deprotection of Boc-Protected Intermediates

Methodology :
Synthesizing a tert-butoxycarbonyl (Boc)-protected amine intermediate, followed by deprotection under acidic conditions to yield the free amine, which is subsequently carbamated.

Typical Procedure :

  • Prepare Boc-protected (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine via alkylation of 2-aminobenzimidazole.
  • Deprotect using 4 M HCl in dioxane at 0°C for 1 hour.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • React the free amine with methyl chloroformate as in Section 2.1.

Data :

Parameter Value Source
Overall Yield 60–65%
Purity (HPLC) 90–93%
Solvent System Dioxane/Ethyl Acetate

Advantages :

  • Protects sensitive amines during functionalization.
  • Compatible with multi-step syntheses.

Limitations :

  • Additional steps increase complexity.
  • Risk of carbamate hydrolysis during deprotection.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics Across Methodologies

Method Yield (%) Purity (%) Cost Scalability
Chloroformate 70–75 92–95 Low High
CDI Activation 80–85 97–98 High Moderate
Boc Deprotection 60–65 90–93 Moderate Low

Key Observations :

  • The CDI method offers superior purity but is less economical for large-scale production.
  • Chloroformate condensation balances cost and yield, making it ideal for industrial applications.
  • Boc protection is reserved for substrates prone to side reactions.

Solvent and Catalyst Optimization

Solvent Systems

  • Polar aprotic solvents (e.g., DCM, THF) enhance carbamate stability by minimizing hydrolysis.
  • Ethanol/ethyl acetate mixtures improve recrystallization efficiency, yielding crystalline products with >95% purity.

Catalytic Additives

  • Triethylamine : Scavenges HCl in chloroformate reactions, preventing protonation of the amine.
  • Calcium chloride : Acts as a desiccant in moisture-sensitive protocols, improving yields by 10–15%.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.

ConditionsProductYieldSource
Methanol, KOH, 20°C, 0.5h1-(1H-Benzo[d]imidazol-2-yl)ethylamine72%
TFA/DCM, 20°C, 2hDeprotected amine (quantitative)~100%

Mechanism :

  • Basic Hydrolysis : In methanol with KOH, the carbamate cleaves to release methanol and CO₂, forming a free amine .

  • Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the carbamate group efficiently .

Alkylation/Acylation of the Benzimidazole Nitrogen

The NH group in the benzimidazole ring reacts with alkylating or acylating agents.

Reagent/ConditionsProductYieldSource
1,3-Dibromopropane, NaH, DMFN-Alkylated benzimidazole50%
Acetyl chloride, DIPEAN-Acetylated derivative65%

Example :

  • Reaction with 1,3-dibromopropane in DMF generates an alkylated intermediate, which is further functionalized .

Salt Formation

The amine product from hydrolysis forms stable salts with acids.

AcidSalt FormedApplicationSource
HBrHydrobromide saltCrystallization
HCl (gas)Hydrochloride saltPurification

Procedure :

  • Passing HCl gas through a solution of the amine in ethanol at -15°C yields the hydrochloride salt .

Coupling Reactions

The ethylamine sidechain participates in amide bond formation.

Reagent/ConditionsProductYieldSource
HBTU/DIPEA, DMFPeptide-coupled derivatives17–60%
CDI (Carbonyldiimidazole), THFUrea-linked analogs60%

Case Study :

  • Coupling with 3-(4-carbamimidoylphenyl)pyrimidin-2-ylamino benzoic acid using HBTU yields a bioactive amide (17% yield) .

Cyclization and Heterocycle Formation

The benzimidazole core enables participation in cyclocondensation reactions.

ConditionsProductYieldSource
DMF/Sulfur, 80°CQuinoxaline derivatives50–60%
o-Phenylenediamine, 1,4-dioxaneFused benzimidazole-quinoxaline hybrids60%

Reaction Pathway :

  • Condensation with aromatic aldehydes and sulfur in DMF forms tetrazole or quinoxaline derivatives .

Metal Complexation

The benzimidazole nitrogen can coordinate to transition metals.

Metal SaltComplex FormedApplicationSource
Cu(II) acetateCu(II)-benzimidazole complexCatalysis
ZnCl₂Zn(II) coordination polymerMaterial science

Evidence :

  • UV-Vis and fluorescence spectra confirm metal-ligand charge transfer in Cu(II) complexes .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant anticancer properties. Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown promising results in inhibiting tumor growth in vivo and inducing apoptosis in cancer cells.

A study reported that derivatives of benzimidazole exhibited IC50 values ranging from 4.12 µM to 45.2 µM against different cancer cell lines, indicating their potential as effective chemotherapeutic agents . Specifically, the compound's ability to inhibit key signaling pathways involved in cancer proliferation and survival has been a focal point of research.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Research indicates that derivatives of benzimidazole possess potent activity against a range of pathogens, including bacteria and fungi. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.01 mM against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus .

These findings suggest that this compound could be a valuable candidate for the development of new antimicrobial therapies, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through its effect on various inflammatory pathways. Research has indicated that benzimidazole derivatives can modulate the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses . In vitro studies have shown that certain derivatives can significantly reduce the release of pro-inflammatory cytokines like IL-1β, thereby suggesting their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and its derivatives. Studies have highlighted that modifications to the benzimidazole core can enhance biological activity while reducing toxicity .

Table: Summary of Biological Activities

Compound DerivativeActivity TypeIC50/MIC ValuesReference
Compound 12aAnticancer4.12 µM
Compound 15Antimicrobial0.01 mM
Compound W6Antibacterial5.19 µM
Compound W17AnticancerMore potent than 5-FU (IC50 = 7.69 µM)

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Anticancer Study : A series of benzimidazole derivatives were synthesized and evaluated for their anticancer activities against various cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
  • Antimicrobial Evaluation : Derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth and suggesting potential applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition can lead to the disruption of cell division and ultimately cell death, making these compounds effective as anticancer agents . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate and related compounds:

Compound Name Substituents on Benzimidazole Functional Group Key Findings/Applications Reference
This compound Ethyl group at 2-position Methyl carbamate Potential enzyme inhibition; enhanced stability vs. esters
Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate (RDS 60) Pyrrole-methyl at 5-position Ethyl carbamate Anti-tumoral activity; pyrrole enhances lipophilicity [1]
2-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethyl)isoindoline-1,3-dione Phenyl-ethyl side chain Isoindoline-1,3-dione Significant α-glycosidase inhibition [8]
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Methyl at 5-position; benzoate ester Methyl ester Lower metabolic stability vs. carbamates; used in antimicrobial studies [6]
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (27) Benzhydryl and carboxamide groups Carboxamide Potent IDO1 inhibitor (86% yield); superior hydrogen-bonding capacity [9]
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate Chloro at 6-position Methyl carbamate Enhanced electron-withdrawing effects; used in safety studies [12]

Key Comparative Insights

Carbamate vs. Ester Functionality :
Methyl carbamate derivatives (e.g., target compound, RDS 60) exhibit greater hydrolytic stability compared to ester analogues (e.g., methyl benzoate derivatives in ). This stability is critical for oral bioavailability and prolonged activity in vivo .

Substituent Effects on Bioactivity: The introduction of a pyrrole-methyl group (RDS 60) enhances lipophilicity, which may improve membrane permeability but could reduce solubility . Bulky groups like isoindoline-1,3-dione () or benzhydryl () confer steric hindrance, which can either block enzymatic binding pockets or reduce off-target interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to (Na₂S₂O₅-mediated condensation) or (Pd-catalyzed coupling). However, carbamate installation typically requires phosgene derivatives or chloroformates, posing safety challenges .
  • Carboxamide derivatives (e.g., compound 27 in ) are synthesized via coupling reactions, offering higher yields (86%) compared to carbamates, which often require stringent conditions .

Pharmacological Profiles: Carbamate derivatives are less explored for direct enzyme inhibition compared to carboxamides or hydrazides. For instance, compound 27 () showed potent IDO1 inhibition, whereas carbamates like RDS 60 () are noted for anti-tumoral effects . The isoindoline-1,3-dione derivatives in demonstrated selective α-glycosidase inhibition, highlighting the importance of heterocyclic appendages for target specificity .

Biological Activity

Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews current research findings, mechanisms of action, and biological evaluations associated with this compound.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzimidazole ring can inhibit enzymes involved in nucleic acid synthesis in microorganisms, leading to their death.
  • Receptor Modulation : The compound has shown potential as a ligand for cannabinoid receptors, influencing neuroprotective pathways .

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : this compound demonstrated cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values observed in different studies.
Cell Line IC50 (µM) Effect
MCF-725.72 ± 3.95Induces apoptosis
K56212.5Significant growth inhibition
U87 (glioblastoma)45.2 ± 13.0Cytotoxicity observed

These results suggest that the compound may interfere with cell cycle progression, particularly affecting the G2/M phase transition .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for its neuroprotective effects:

  • Microglia Activation : Studies have shown that this compound can modulate microglial activation, reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α .

Study 1: In Vivo Evaluation

A recent study evaluated the in vivo effects of this compound on a mouse model of Alzheimer’s disease. The findings indicated:

  • Learning Impairments : The compound was effective in preventing Aβ25–35-induced learning impairments, suggesting potential for cognitive enhancement .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated:

  • Dose-Dependent Response : Higher concentrations led to increased apoptosis rates across multiple cell lines, indicating its potential utility as a chemotherapeutic agent .

Q & A

Advanced Research Question

  • Molecular Docking : Studies with EGFR or other receptors assess binding affinities (e.g., docking scores in kcal/mol) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) .
  • AI-Driven Simulations : COMSOL Multiphysics models reaction kinetics or diffusion properties .

How do structural modifications influence the compound’s pharmacological properties?

Advanced Research Question

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzimidazole ring enhance receptor binding .
  • Carbamate Linker : Methyl groups improve metabolic stability compared to bulkier substituents .
  • SAR Studies : Derivatives with triazole-thiazole hybrids show improved cytotoxicity (e.g., IC₅₀ values in µM ranges) .

What are the common challenges in resolving spectral data discrepancies for this compound?

Advanced Research Question

  • Dynamic Proton Exchange : N-H protons in benzimidazole may broaden NMR signals; use DMSO-d₆ to stabilize exchange .
  • Impurity Peaks : Trace solvents (e.g., methanol) or unreacted intermediates require careful baseline subtraction in IR/MS .
  • Crystallinity Issues : Poorly crystalline samples may require alternative techniques like X-ray diffraction (e.g., single-crystal studies) .

How is factorial design applied in optimizing synthetic protocols for derivatives?

Advanced Research Question

  • Variables Tested : Solvent polarity, temperature, catalyst loading .
  • Response Surface Methodology (RSM) : Models interactions between variables to maximize yield .
  • Case Study : A 2³ factorial design (solvent, time, molar ratio) identified ethanol, 12 hours, and 1:1.2 substrate ratio as optimal .

What strategies mitigate toxicity concerns during in vitro assays?

Advanced Research Question

  • Pro-drug Design : Masking reactive groups (e.g., esterification) reduces off-target effects .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells establish safe concentration ranges (e.g., IC₅₀ > 100 µM) .
  • Metabolic Profiling : Liver microsome studies predict detoxification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.